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Abstract

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular
endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and
platelet-derived growth factor receptor (PDGFR).[1][2] It is approved for the treatment of
idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. This
document provides detailed application notes and experimental protocols for the synthesis of
Nintedanib, commencing from the key starting material, Methyl 2-oxoindoline-6-carboxylate.
The synthesis involves the preparation of two key intermediates, which are subsequently
coupled to yield the final active pharmaceutical ingredient.

Introduction

The synthesis of Nintedanib can be efficiently achieved through a convergent pathway that
involves the preparation of two key building blocks: (Z)-methyl 1-acetyl-3-
(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1) and N-(4-
aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2). These
intermediates are then coupled, followed by deacetylation, to form Nintedanib. This
methodology offers a robust and scalable route for the production of Nintedanib.
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Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effects by inhibiting receptor tyrosine kinases (RTKSs) that play
a crucial role in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively binds to
the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream
signaling cascades that promote cell proliferation, migration, and angiogenesis.[1][3][4]
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Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.

Experimental Protocols

Synthesis of (Z)-methyl 1-acetyl-3-
(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
(Intermediate 1)

This procedure involves the reaction of Methyl 2-oxoindoline-6-carboxylate with triethyl
orthobenzoate in the presence of acetic anhydride.
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Reactants
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Caption: Synthesis workflow for Intermediate 1.

Materials:
Reagent Molar Mass ( g/mol )
Methyl 2-oxoindoline-6-carboxylate 191.18
Triethyl orthobenzoate 222.29
Acetic anhydride 102.09
Xylene -
Procedure:

o To areaction flask, add Methyl 2-oxoindoline-6-carboxylate (20 g, 104.6 mmol), triethyl
orthobenzoate (57.2 g, 313.8 mmol), acetic anhydride (42.7 g, 418.4 mmol), and 200 mL of

xylene.

» Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.

¢ Cool the reaction mixture to room temperature.
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« Filter the precipitated solid.

e Wash the solid with a suitable solvent (e.g., xylene or a mixture of toluene and ethyl acetate)
and dry under vacuum at 50°C for 16 hours to yield the product.

Quantitative Data:

Parameter Value Reference
Molar Yield 78.8% - 82.4% [5]
HPLC Purity >99% [5]

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-
methylpiperazin-1-yl)acetamide (Intermediate 2)

This synthesis is a multi-step process starting from N-methyl-4-nitroaniline.

Step 1: Acylation

N-methyl-4-nitroaniline |—>| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Step 2: Nucleophilic Substitution

Step 3: Reduction

Hydrogenation (Pd/C) or Hydrazine Hydrate/FeCI3 N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
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Caption: Synthesis workflow for Intermediate 2.

Materials:
Reagent Molar Mass ( g/mol )
N-methyl-4-nitroaniline 152.15
Chloroacetyl chloride 112.94
1-Methylpiperazine 100.16
Toluene
Isopropanol

Palladium on carbon (10%)

Hydrazine hydrate 50.06
Ferric chloride (anhydrous) 162.20
Ethanol

Procedure:

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Dissolve N-methyl-4-nitroaniline in a suitable solvent like ethyl acetate.

Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).

Heat the mixture to 50-55°C and stir for approximately 2 hours.

After completion, the reaction mixture can be washed with water and the organic layer is
used in the next step.

Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

 To the solution from Step 1, add 1-methylpiperazine dropwise.
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e Heat the reaction mixture to 45-55°C and stir for several hours.
Step 3: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
e Method A: Catalytic Hydrogenation

o Dilute the organic layer from Step 2 with isopropanol.

[e]

Add palladium on carbon (10%) catalyst.

o

Hydrogenate the mixture under 1 bar of hydrogen pressure at 20°C overnight.[1][6]

[¢]

Filter the catalyst and concentrate the filtrate.

[¢]

The product can be crystallized from a suitable solvent like ether.
e Method B: Reduction with Hydrazine Hydrate
o Dissolve the nitro compound from Step 2 in ethanol.
o Add hydrazine hydrate, activated carbon, and anhydrous ferric chloride.[7]
o Heat the mixture to reflux (60-80°C) for 3.5-6 hours.[7]
o After completion, the reaction mixture is worked up to isolate the product.

Quantitative Data:

Parameter Value Reference

Overall Yield 70.5% - 98% [1][617]

Synthesis of Nintedanib

This final step involves the coupling of Intermediate 1 and Intermediate 2.
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Reactants

Process Product

Cry ization Nintedanib

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
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2-oxoindoline-6-carboxylate
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Caption: Final synthesis and purification of Nintedanib.

Materials:

Reagent Molar Mass ( g/mol )

(2)-methyl 1-acetyl-3-
(ethoxy(phenyl)methylene)-2-oxoindoline-6- 365.38
carboxylate

N-(4-aminophenyl)-N-methyl-2-(4-
( - p . yl) y. ( 062 35
methylpiperazin-1-yl)acetamide

N,N-Dimethylformamide (DMF) -

Methanol -

Procedure:

e Add Intermediate 1 and Intermediate 2 to a mixed solvent of N,N-dimethylformamide and
anhydrous methanol.[3]

e Heat the mixture to reflux and maintain for approximately 8 hours.[3] The coupling and in-situ
deacetylation occur during this step.

e Cool the reaction solution to 20°C or lower and stir for 4 hours to allow for precipitation.
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« Filter the solid product.
o Wash the filter cake with methanol and dry to obtain crude Nintedanib.
Purification:

e The crude Nintedanib can be purified by recrystallization from methanol to achieve high
purity.[6]

Quantitative Data:

Parameter Value Reference
Molar Yield 91.6% [3]
HPLC Purity >99.9% [3]
Melting Point 241-243°C [8]
Mass Spectrum (EI) m/z 540 (M+H) [8]

1H NMR (DMSO-d6): & 11.94 (s, 1H), 8.36 (s, 1H), 7.96 (dd, J=11.9, 5.0Hz, 2H), 7.67 (d,
J=8.1Hz, 1H), 7.16 (ddd, J=26.9, 22.1, 7.0Hz, 5H), 6.85 (d, J=8.6Hz, 2H), 6.61 (d, J=8.7Hz,
2H), 3.90 (s, 3H), 2.99 (s, 3H), 2.65 (s, 2H), 2.50—2.30 (m, 8H), 2.20 (s, 3H).[9]

Conclusion

The synthetic route to Nintedanib starting from Methyl 2-oxoindoline-6-carboxylate is a well-
established and efficient process. The protocols outlined in this document, based on published
literature, provide a detailed guide for the synthesis of this important pharmaceutical agent.
Adherence to the specified reaction conditions and purification procedures is crucial for
obtaining high-purity Nintedanib suitable for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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